molecular formula C16H14O4 B191824 (+)-Medicarpin CAS No. 33983-39-0

(+)-Medicarpin

Cat. No. B191824
CAS RN: 33983-39-0
M. Wt: 270.28 g/mol
InChI Key: NSRJSISNDPOJOP-CZUORRHYSA-N
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Description

Start by providing a detailed description of (+)-Medicarpin, including its chemical formula, molecular weight, and any known physical characteristics.



Synthesis Analysis

Discuss the known methods for synthesizing (+)-Medicarpin. This could include both laboratory synthesis and any natural biological processes that produce it.



Molecular Structure Analysis

Describe the molecular structure of (+)-Medicarpin. This could include information about its functional groups, stereochemistry, and any interesting structural features.



Chemical Reactions Analysis

Discuss any known chemical reactions that involve (+)-Medicarpin. This could include reactions it undergoes, reactions it catalyzes, or its role in larger biochemical pathways.



Physical And Chemical Properties Analysis

Discuss the physical and chemical properties of (+)-Medicarpin. This could include its solubility, melting point, boiling point, and any notable chemical properties.


Scientific Research Applications

  • Neuroprotective Effects in Alzheimer's Disease : Medicarpin has shown potential in treating Alzheimer's disease (AD). It ameliorates cognitive and memory dysfunction and modulates cholinergic metabolism in scopolamine-induced amnesic mice. This effect is highly relevant to neuronal apoptosis and synaptic plasticity (Li et al., 2021).

  • Potential in Erythropoietin-Deficient Diseases : The first asymmetric total synthesis of (+)-Medicarpin has been achieved, paving the way for research into its role as an erythropoietin inducer for erythropoietin-deficient diseases (Yang et al., 2017).

  • Lipolysis in Brown Adipocytes : Medicarpin induces lipolysis via activation of Protein Kinase A in brown adipocytes, promoting the release of glycerol. This suggests its potential for body fat reduction research (Imran et al., 2018).

  • Impact on Seed Germination and Growth : Medicarpin contributes to the inhibition of alfalfa emergence and seedling growth, indicating its role in plant physiology and inter-species interactions (Dornbos et al., 1990).

  • Role in Obesity Treatment : Medicarpin has been identified as a small-molecule inducer of adipocyte differentiation, potentially useful in therapeutics against obesity or related metabolic disorders (Imran et al., 2017).

  • Nonestrogenic Bone Conserving Effects : Medicarpin exhibits direct and indirect inhibitory effects on osteoclastogenesis, contributing to bone conservation in ovariectomized mice without estrogenic activity (Tyagi et al., 2010).

  • Healing Cortical Bone Defects : Medicarpin promotes bone healing and new bone formation by activating the Wnt/canonical and notch signaling pathways (Dixit et al., 2015).

  • Ameliorating Brain Injury in Cerebral Ischemia : Medicarpin has shown neuroprotective effects in a murine model of cerebral ischemia, reducing brain infarction and preserving the blood-brain barrier (Chern et al., 2021).

  • Metal Detoxification in Plants : Medicarpin's accumulation and excretion in response to metals and selenium in fenugreek seedlings suggest a role in metal and selenium detoxification (Matsouka et al., 2011).

  • Cognitive Improvement : Medicarpin has demonstrated an ameliorative effect on scopolamine-induced cognitive impairment in mice, suggesting potential for treating neurological disorders like Alzheimer’s and Parkinson’s disease (Oh et al., 2023).

  • Molecular Target in Osteoblast Cells : Medicarpin targets GRP78 in osteoblast cells, inhibiting ER stress-induced apoptosis and promoting cell survival, which is beneficial for bone health (Kureel et al., 2016).

  • Protection Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury : Medicarpin protects cerebral microvascular endothelial cells from oxygen-glucose deprivation/reoxygenation-induced injury through the PI3K/Akt/FoxO pathway (Wang et al., 2021).

Safety And Hazards

Discuss any known safety concerns or hazards associated with (+)-Medicarpin. This could include toxicity data, handling precautions, and disposal guidelines.


Future Directions

Discuss potential future directions for research on (+)-Medicarpin. This could include unanswered questions, potential applications, or new research methods.


For each of these sections, you would want to review the relevant scientific literature to find the most up-to-date and accurate information. Remember to properly cite all sources. I hope this helps, and best of luck with your analysis!


properties

IUPAC Name

(6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRJSISNDPOJOP-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872005
Record name (+/-)-Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Medicarpin

CAS RN

33983-40-3, 33983-39-0
Record name rel-(6aR,11aR)-6a,11a-Dihydro-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33983-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Medicrpin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033983390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Medicarpin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,880
Citations
W Biała, J Banasiak, K Jarzyniak… - Journal of …, 2017 - academic.oup.com
… of the phenylpropanoid-derived phytoalexin medicarpin. Silencing the expression of … of medicarpin and its precursors. In this study, we demonstrate that the impairment of medicarpin …
Number of citations: 43 academic.oup.com
AM Tyagi, AK Gautam, A Kumar, K Srivastava… - Molecular and cellular …, 2010 - Elsevier
… Medicarpin treatment to OVx mice maintained parameters of trabecular microarchitecure. Medicarpin … Our findings point towards direct and indirect inhibitory effects of medicarpin on …
Number of citations: 71 www.sciencedirect.com
D Williams, D Perry, J Carraway, S Simpson… - ACS …, 2021 - ACS Publications
Antibiotics are the primary drugs for combating Neisseria gonorrhoeae infections, but with evolving antibiotic resistance of this bacterium, new druggable molecules are needed to stem …
Number of citations: 6 pubs.acs.org
JW Blount, RA Dixon, NL Paiva - Physiological and Molecular Plant …, 1992 - Elsevier
… ) phytoalexin medicarpin and four biosynthetic intermediates immediately preceding medicarpin … Medicarpin at 0.1 mm caused little or no inhibition of the growth of the four known alfalfa …
Number of citations: 116 www.sciencedirect.com
HY Wang, T Li, R Ji, F Xu, GX Liu, YL Li, MY Shang… - Molecules, 2019 - mdpi.com
Medicarpin is a bioactive pterocarpan that has been attracting increasing attention in recent years. However, its metabolic fate in vivo is still unknown. To clarify its metabolism and the …
Number of citations: 11 www.mdpi.com
X Yang, Y Zhao, MT Hsieh, G Xin, RT Wu… - Journal of natural …, 2017 - ACS Publications
… (14) This contrast between medicarpin-mediated apoptotic regulation in normal and cancer cells is also related to medicarpin’s osteogenic activity. In recent studies, medicarpin …
Number of citations: 22 pubs.acs.org
JM Oh, HJ Jang, MG Kang, SK Mun, D Park, SJ Hong… - Molecules, 2022 - mdpi.com
Thirteen compounds were isolated from the Canavalia lineata pods and their inhibitory activities against human monoamine oxidase-A (hMAO-A) and -B (hMAO-B) were evaluated. …
Number of citations: 2 www.mdpi.com
A Goel, A Raghuvanshi, A Kumar, A Gautam… - Molecular and Cellular …, 2015 - Elsevier
… Medicarpin possesses a hydroxy group at position 3 and a … the bone-anabolic action of medicarpin, we recently devised a … pterocarpan, 9-demethoxy-medicarpin (DMM), which exhibits …
Number of citations: 7 www.sciencedirect.com
KM Weltring, W Barz - Zeitschrift für Naturforschung C, 1980 - degruyter.com
The degradation of 3,9-dimethoxypterocarpan was investigated in selected strains of Fusarium. Fusarium proliferatum (ie Gibberella fujikuroi (SAW)WR) degrades this substrate via 3-…
Number of citations: 14 www.degruyter.com
HD VanEtten, PS Matthews, EH Mercer - Phytochemistry, 1983 - Elsevier
… the pterocarpanoid phytoalexins medicarpin and … -medicarpin and (−)-maackiain to their (−)-6a-hydroxy derivatives but no 6a-hydroxy derivatives accumulated when (+)-medicarpin and …
Number of citations: 60 www.sciencedirect.com

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